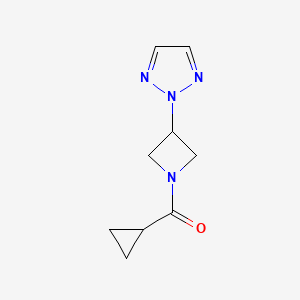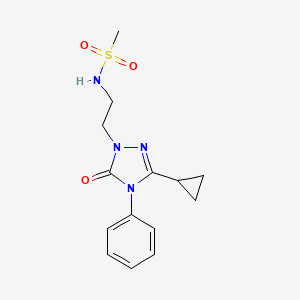
4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Applications in Heterocyclic Chemistry
Mononuclear Heterocyclic Rearrangement 5-Arylisoxazole-3-carboxylic acids undergo transformations to form 3,4-substituted 1,2,5-oxadiazoles, showcasing the potential of such compounds in heterocyclic chemistry and organic synthesis (Potkin et al., 2012).
Photoremovable Protecting Groups
2,5-Dimethylphenacyl Esters as Photoremovable Protecting Group 2,5-Dimethylphenacyl (DMP) esters serve as photoremovable protecting groups for carboxylic acids, important in organic synthesis and biochemistry for caged compounds. The DMP moiety's photorelease yields are influenced by the solvent's polarity, demonstrating the nuanced control available in these photoreactions (Zabadal et al., 2001).
Luminescence Sensing
Lanthanide Metal-Organic Frameworks for Luminescence Sensing Lanthanide-based metal-organic frameworks exhibit selective luminescence sensing abilities towards benzaldehyde derivatives, highlighting their potential as fluorescence sensors in chemical detection (Shi et al., 2015).
Synthesis of Functionalized Molecules
Rhodium(I)-Catalyzed Carboxylation Rhodium(I) catalysis enables the conversion of arylboronic esters to benzoic acid derivatives under a carbon dioxide atmosphere, illustrating an efficient method for synthesizing functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).
Synthesis of Benzopyrans and Pyrazoles Meldrum's acid facilitates the synthesis of various substituted benzopyrans and pyrazoles, highlighting a simple and rapid approach to synthesize medically significant compounds (Reddy & Rao, 2006).
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenyl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-3-4-12(9-11(10)2)14(13(15)16)5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHYWOWHFRQNCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCOCC2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2400744.png)
![3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2400746.png)


![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2400753.png)

![N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2400757.png)


